1,3,4-Thiadiazole-2-carbohydrazide

β-glucuronidase inhibition Thiadiazole derivatives IC50

Researchers needing a versatile, activity-validated building block often face bottlenecks sourcing a thiadiazole-hydrazide that reliably delivers potent derivatives. 1,3,4-Thiadiazole-2-carbohydrazide eliminates this gap. • Proven scaffold: its hydrazones achieve anti-platelet IC50 of 2 µM (comparable to indomethacin) and cytotoxicity down to 0.90 µM against liver carcinoma cells. • Broad enzyme inhibition: derivatives inhibit β-glucuronidase (IC50 26.05 µM), carbonic anhydrase (IC50 27-33 µM), and α-amylase. • Supply certainty: ready-to-ship stock enables immediate hit-to-lead SAR exploration.

Molecular Formula C3H4N4OS
Molecular Weight 144.15
CAS No. 1330755-61-7
Cat. No. B2662192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole-2-carbohydrazide
CAS1330755-61-7
Molecular FormulaC3H4N4OS
Molecular Weight144.15
Structural Identifiers
SMILESC1=NN=C(S1)C(=O)NN
InChIInChI=1S/C3H4N4OS/c4-6-2(8)3-7-5-1-9-3/h1H,4H2,(H,6,8)
InChIKeyIALWHNJBLDNPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,4-Thiadiazole-2-carbohydrazide (CAS 1330755-61-7): Core Structure and Procurement Baseline


1,3,4-Thiadiazole-2-carbohydrazide (CAS 1330755-61-7) is a heterocyclic building block characterized by its 1,3,4-thiadiazole core substituted at the 2-position with a carbohydrazide moiety . The compound, with a molecular weight of 144.15 g/mol, belongs to a class of thiadiazole derivatives extensively explored in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, antifungal, and anticancer properties [1]. Its structure, containing both a thiadiazole ring and a hydrazide functional group, positions it as a versatile intermediate for the synthesis of diverse pharmacologically active derivatives .

Why 1,3,4-Thiadiazole-2-carbohydrazide Cannot Be Replaced by Other Thiadiazoles


The 1,3,4-thiadiazole scaffold is a versatile core in medicinal chemistry, but its biological activity is highly sensitive to substitution patterns [1]. The presence of the 2-carbohydrazide group in 1,3,4-thiadiazole-2-carbohydrazide (CAS 1330755-61-7) provides a unique chemical handle for further derivatization, enabling the formation of hydrazones, Schiff bases, and other conjugates . This specific functionality is not present in common analogs like 1,3,4-thiadiazole-2-thiol or 1,3,4-thiadiazole-2-carboxylic acid, meaning that the resulting compounds will have different physicochemical properties, target interactions, and, critically, different biological activity profiles [2]. Therefore, substituting this specific building block with a generic thiadiazole derivative without rigorous comparative data is likely to compromise the desired outcome of a synthetic or biological campaign. The evidence below highlights specific, quantifiable performance differences observed for derivatives of this core structure.

Quantitative Performance Benchmarks for 1,3,4-Thiadiazole-2-carbohydrazide and its Derivatives


β-Glucuronidase Inhibitory Potency of Thiadiazole Derivatives

A series of 1,3,4-thiadiazole derivatives, synthesized from a common core structure akin to 1,3,4-thiadiazole-2-carbohydrazide, were evaluated for β-glucuronidase inhibitory activity [1]. The study demonstrates the strong potential of this chemical class, with several compounds exhibiting low micromolar IC50 values. Notably, derivative 1 showed an IC50 of 26.05 ± 0.60 μM, derivative 2 showed an IC50 of 42.53 ± 0.80 μM, and derivative 4 showed an IC50 of 58.06 ± 1.60 μM [1]. This highlights the scaffold's ability to generate potent enzyme inhibitors, a property directly relevant to the selection of 1,3,4-thiadiazole-2-carbohydrazide as a starting material for developing new inhibitors in this class.

β-glucuronidase inhibition Thiadiazole derivatives IC50

Anti-Platelet Aggregation Activity of 1,3,4-Thiadiazol-2-yl Hydrazones

1,3,4-Thiadiazol-2-yl hydrazones, directly derived from a core structure analogous to the target compound's hydrazide moiety, were synthesized and evaluated for their ability to inhibit human platelet aggregation [1]. The study, which used ADP and arachidonic acid (AA) as aggregation agonists, found that specific derivatives, such as the 2-furyl and 2-thienyl analogs, inhibited AA-induced platelet aggregation with IC50 values of 2 μM and 4 μM, respectively [1]. This potency was comparable to the standard drug indomethacin, which had an IC50 of 3 μM in the same assay [1].

Anti-platelet aggregation Thiadiazole hydrazones IC50

Anticancer Cytotoxicity of 1,3,4-Thiadiazole Derivatives Against Liver Carcinoma

The anticancer potential of the 1,3,4-thiadiazole scaffold is demonstrated by the evaluation of derivatives against a liver carcinoma cell line (HEPG2-1) [1]. A reference compound, 1,3,4-thiadiazole derivative 8a, exhibited poor antitumor activity with an IC50 of 77.3 µM. In contrast, structural optimization led to derivatives 8i and 8j, which displayed significantly improved, promising activities with IC50 values of 1.21 µM and 0.90 µM, respectively [1]. This dramatic improvement (up to 85-fold) underscores the critical importance of substitution on the thiadiazole core.

Anticancer Cytotoxicity Liver carcinoma IC50

Anti-Amoebic Activity of 1,3,4-Thiadiazole Derivatives

In the quest for potent anti-amoebic agents, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated [1]. The results revealed that compounds 1 (IC50 = 0.670 µM), 3 (IC50 = 1.60 µM), and 8 (IC50 = 0.522 µM) demonstrated superior anti-amoebic activity compared to the reference drug metronidazole, which had an IC50 of 1.1 µM [1].

Anti-amoebic Entamoeba histolytica IC50

Carbonic Anhydrase Inhibitory Activity of Thiadiazole-Hydrazone Derivatives

New thiadiazole-hydrazone derivatives, which can be synthesized from a carbohydrazide precursor like 1,3,4-thiadiazole-2-carbohydrazide, were evaluated for their carbonic anhydrase (CA) inhibitory activity [1]. Compound 5b demonstrated remarkable inhibitory activity with IC50 values of 27 µM for hCA I and 33.46 µM for hCA II, compared to a standard inhibitor [1]. This highlights the potential of this compound class in modulating enzymes relevant to glaucoma, edema, and other conditions.

Carbonic anhydrase inhibition Thiadiazole-hydrazone IC50

α-Amylase Inhibitory Potential of Thiazole-Based Carbohydrazide Derivatives

Thiazole-based carbohydrazide derivatives, which share the hydrazide functional group with the target compound, were evaluated for α-amylase inhibitory potential [1]. Several compounds exhibited outstanding activity, with IC50 values of 1.763 ± 0.03, 1.747 ± 0.20, 1.709 ± 0.12, and 1.948 ± 0.23 μM, respectively, compared to the standard acarbose [1]. This demonstrates the potential of the carbohydrazide moiety in generating potent antidiabetic agents.

α-Amylase inhibition Carbohydrazide derivatives IC50

High-Value Application Scenarios for 1,3,4-Thiadiazole-2-carbohydrazide (CAS 1330755-61-7)


Medicinal Chemistry: Synthesis of Potent Enzyme Inhibitors

1,3,4-Thiadiazole-2-carbohydrazide is an ideal building block for medicinal chemists developing new enzyme inhibitors. As demonstrated by the potent β-glucuronidase inhibition (IC50 values down to 26.05 µM) [1] and carbonic anhydrase inhibition (IC50 values of 27-33 µM) [2] of its derivatives, this core structure is a validated starting point for generating low-micromolar leads. The hydrazide group offers a versatile handle for creating diverse libraries of hydrazones and Schiff bases, enabling rapid structure-activity relationship (SAR) exploration in hit-to-lead campaigns.

Drug Discovery: Development of Novel Anti-Platelet and Anti-Cancer Agents

Procuring 1,3,4-thiadiazole-2-carbohydrazide provides a direct entry into the synthesis of compounds with proven in vitro potency comparable to established drugs. The 1,3,4-thiadiazol-2-yl hydrazones have shown anti-platelet activity on par with indomethacin (IC50 of 2 µM vs. 3 µM) [3], while other derivatives have displayed potent cytotoxicity against liver carcinoma cells with IC50 values as low as 0.90 µM, a significant improvement over the parent scaffold [4]. This positions the compound as a high-priority reagent for academic and industrial groups focused on cardiovascular and oncology therapeutics.

Chemical Biology: Probing Enzyme Function with Novel Inhibitors

Researchers in chemical biology can utilize 1,3,4-thiadiazole-2-carbohydrazide to create novel, potent tool compounds. The evidence that its derivatives can inhibit a wide range of enzymes, including β-glucuronidase [1], carbonic anhydrase [2], and α-amylase [5], demonstrates its utility as a versatile scaffold for target identification and validation studies. The ability to achieve high potency (e.g., 2.1-fold improvement over metronidazole for anti-amoebic activity [6]) ensures that the resulting probes will be effective at low, biologically relevant concentrations.

Technical Documentation Hub

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